

# Technical Support Center: Impurity Profiling & Troubleshooting

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## Compound of Interest

Compound Name: 4-Amino-2-methylpyrimidin-5-ol

CAS No.: 20783-19-1

Cat. No.: B1282271

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Topic: **4-Amino-2-methylpyrimidin-5-ol** / 4-Amino-2-methyl-5-pyrimidinemethanol Reference ID: TSC-PYR-05-OL Status: Active[1]

## Critical Identity Verification (Read First)

User Query: "I ordered **4-Amino-2-methylpyrimidin-5-ol**. Which compound do I actually have?"

Technical Response: In commercial catalogs, there is a frequent nomenclature overlap that leads to critical experimental errors. You must verify your CAS number immediately.[1]

Feature	Compound A (The "Commercial Standard")	Compound B (The "Phenol")
Common Name	Toxopyrimidine / Pyramin	5-Hydroxypyrimidine derivative
IUPAC Name	(4-Amino-2-methylpyrimidin-5-yl)methanol	4-Amino-2-methylpyrimidin-5-ol
CAS Number	73-67-6	1603-91-4 (Rare/Ambiguous*)
Structure	Pyrimidine ring with a -CH <sub>2</sub> OH group at C5.[1]	Pyrimidine ring with an -OH group directly on C5.[1]
Application	Key Thiamine (Vit B1) Intermediate; B6 Antagonist.	Specific metabolite research; rare synthesis.

Note: This guide primarily addresses CAS 73-67-6 (The Methanol), as it represents >95% of commercial inquiries regarding this scaffold.[1] If you are strictly working with the phenolic -OH (Compound B), the oxidation logic below still applies, but the specific impurities will differ.

## Common Impurities & Origins

User Query:"What are the extra peaks in my HPLC chromatogram?"

Technical Response: Commercial batches of 4-Amino-2-methyl-5-pyrimidinemethanol are typically synthesized via the reduction of 4-Amino-5-cyano-2-methylpyrimidine.[1] The impurity profile is dictated by this pathway and subsequent oxidative degradation.

## Impurity Profile Table[1][2]

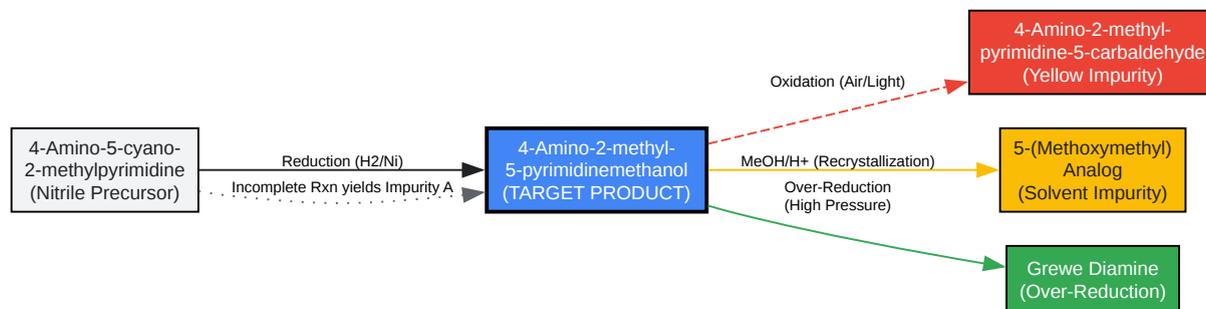
Impurity Name	Structure / Origin	Relative Retention (RRT)*	Impact on Application
Impurity A (The Nitrile)	4-Amino-2-methylpyrimidine-5-carbonitrile(Unreacted Starting Material)	~1.2 - 1.4	High Risk: Reacts with nucleophiles; alters stoichiometry in Vitamin B1 synthesis. [1]
Impurity B (The Aldehyde)	4-Amino-2-methylpyrimidine-5-carbaldehyde(Oxidation Product)	~0.8 - 0.9	Coloration: Causes yellow/orange discoloration.[1] Forms Schiff bases with amines.[1][2]
Impurity C (The Ether)	4-Amino-5-(methoxymethyl)-2-methylpyrimidine(Solvent By-product)	~1.5+	Inert: Usually from recrystallization in methanol.[1] Low reactivity but dilutes potency.[1]
Impurity D (Grewe Diamine)	4-Amino-5-aminomethyl-2-methylpyrimidine(Over-reduction)	~0.2 - 0.4 (Early eluting)	Reactive: Competing amine in coupling reactions.[1]

\*RRT values are approximate for standard C18 Reverse Phase methods (pH 3.0).

## Visualizing the Impurity Pathway

User Query:"How do these impurities form during storage or synthesis?"

Technical Response: The diagram below illustrates the genesis of impurities. The central node is your target product. Note the reversibility of the ether formation and the irreversible oxidation to aldehyde.



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Caption: Synthesis and degradation pathways for 4-Amino-2-methyl-5-pyrimidinemethanol showing origins of nitrile, aldehyde, and ether impurities.

## Troubleshooting Guide (Q&A)

### Issue: Sample Discoloration

Q: "My white powder has turned pale yellow/orange. Is it still usable?"

- Cause: This is the hallmark of Impurity B (Aldehyde) formation. The hydroxymethyl group at position 5 is susceptible to air oxidation, especially if stored in non-opaque containers.
- Action:
  - Check Absorbance: Dissolve 10 mg in water. Check UV absorbance at 350-400 nm.[1] Pure material has negligible absorbance here; the aldehyde absorbs strongly.
  - Purification: Recrystallization from water (not methanol, to avoid Impurity C) is effective. Dissolve in hot water (90°C), filter hot to remove insolubles, and cool slowly.
  - Prevention: Store under Argon/Nitrogen at 2-8°C.

### Issue: HPLC Peak Tailing/Splitting

Q: "I see split peaks or severe tailing on my C18 column."

- Cause: The pyrimidine ring (pKa ~4-5) and the amino group make this molecule highly sensitive to pH.[1] At neutral pH, the amine interacts with residual silanols on the column.
- Action:
  - Acidify Mobile Phase: Ensure your buffer is at pH 2.5 - 3.0 (Phosphate or Formate buffer). [1] This protonates the amine fully, improving peak shape.
  - Ion-Pairing: Add 5 mM Sodium Hexanesulfonate to the mobile phase if retention is too low (the molecule is very polar).
  - Column Choice: Switch to a HILIC column or a "Polar-Embedded" C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro) to prevent phase collapse in high-aqueous conditions.[1]

## Issue: Low Yield in Thiamine Synthesis

Q: "My coupling reaction to make Vitamin B1 failed. Why?"

- Cause: Presence of Impurity A (Nitrile) or Impurity D (Grewe Diamine).
  - The Nitrile is electron-withdrawing, deactivating the ring for the methylene bridge coupling.
  - The Diamine acts as a nucleophilic scavenger, consuming your coupling partner (e.g., the thiazole component).
- Action: Run a quantitative HPLC assay. If Impurity A > 1.0%, re-hydrogenate or recrystallize.

## Validated Analytical Method (HPLC)

Use this protocol to separate the target from the critical Aldehyde and Nitrile impurities.

- Column: C18 Polar-Embedded (e.g., 250mm x 4.6mm, 5µm)
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0
- Mobile Phase B: Acetonitrile
- Gradient:

- 0-5 min: 100% A (Isocratic hold for polar Diamine)[1]
- 5-20 min: 100% A → 70% A (Linear gradient)[1]
- 20-25 min: 70% A (Wash)[1]
- Flow Rate: 1.0 mL/min[3][4]
- Detection: UV @ 245 nm (Target max) and 280 nm (Aldehyde sensitivity).
- Sample Diluent: Mobile Phase A.

## References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [\[Link\]](#)
- SIELC Technologies. (2025). HPLC Method for Analysis of Aminopyrimidines on Primesep Columns. Retrieved from [\[Link\]](#)
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## Sources

- 1. 4-Amino-2-methyl-5-pyrimidinemethanol | C<sub>6</sub>H<sub>9</sub>N<sub>3</sub>O | CID 777 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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